REACTION_CXSMILES
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[C:1]([C:5]1[CH:10]=[CH:9][C:8]([Cl:11])=[C:7](I)[CH:6]=1)([CH3:4])([CH3:3])[CH3:2].C([Li])CCC.[B:18](OC)([O:21]C)[O:19]C>C1COCC1>[C:1]([C:5]1[CH:10]=[CH:9][C:8]([Cl:11])=[C:7]([B:18]([OH:21])[OH:19])[CH:6]=1)([CH3:4])([CH3:3])[CH3:2]
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Name
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|
Quantity
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0.47 g
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Type
|
reactant
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Smiles
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C(C)(C)(C)C1=CC(=C(C=C1)Cl)I
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Name
|
|
Quantity
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0.76 mL
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Type
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reactant
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Smiles
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C(CCC)[Li]
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Name
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|
Quantity
|
5 mL
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Type
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solvent
|
Smiles
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C1CCOC1
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Name
|
|
Quantity
|
0.53 mL
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Type
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reactant
|
Smiles
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B(OC)(OC)OC
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Control Type
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UNSPECIFIED
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Setpoint
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-78 °C
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Type
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CUSTOM
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Details
|
The solution was stirred at −78° C. for 30 min
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
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Details
|
The solution was stirred at −78° C. for 3 h
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Duration
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3 h
|
Type
|
CUSTOM
|
Details
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The reaction was quenched with saturated aqueous NH4Cl
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Type
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EXTRACTION
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Details
|
The aqueous layer was extracted with EtOAc (3×15 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
The combined EtOAc layers were dried over Na2SO4
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Type
|
CUSTOM
|
Details
|
The residue was used without further purification
|
Type
|
CUSTOM
|
Details
|
after evaporation of the solvent
|
Reaction Time |
30 min |
Name
|
|
Type
|
|
Smiles
|
C(C)(C)(C)C=1C=CC(=C(C1)B(O)O)Cl
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |